molecular formula C12H19ClN2O2S B1459643 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1803609-50-8

2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

Cat. No. B1459643
M. Wt: 290.81 g/mol
InChI Key: RDYYVLNIAKKCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride, also known as Metformin hydrochloride, is a widely used oral antidiabetic drug. It is a white crystalline powder that is soluble in water and has a molecular weight of 165.63 g/mol. Metformin hydrochloride belongs to the biguanide class of drugs and is used to treat type 2 diabetes mellitus.

Scientific Research Applications

Structure-Activity Relationship Studies

Thiazolidinediones have been studied for their role as ERK1/2 inhibitors, showing promise in cancer research. Shifts in substitution patterns on the phenyl ring of thiazolidinedione derivatives have been shown to significantly improve their functional activities, such as inhibiting cell proliferation and inducing apoptosis, suggesting potential for developing ERK1/2 substrate-specific inhibitors (Li et al., 2009).

Antimicrobial Applications

Compounds containing the thiazolidine-2,4-dione scaffold have been explored for their antimicrobial activities. Synthesis and biological screening of heteroaryl thiazolidine-2,4-diones have identified compounds with activity against various bacteria and fungi, indicating their potential in addressing antimicrobial resistance (Ibrahim et al., 2011).

Anticancer Activity

Thiazolidinedione analogues have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, crucial in cancer cell proliferation and survival. Such compounds inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in leukemia cells, underscoring their potential as leads for anticancer therapy (Li et al., 2010).

Sphingosine Kinase-2 Inhibition

Selective inhibition of sphingosine kinase-2 (SphK2) by thiazolidine-2,4-dione derivatives, such as K145, has shown effectiveness in suppressing cancer cell growth both in vitro and in vivo. These inhibitors work by modulating sphingolipid metabolism, a critical pathway in cancer cell survival and proliferation, offering a novel approach to cancer therapy (Liu et al., 2013).

properties

IUPAC Name

1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c1-10(13-2)11-6-3-4-7-12(11)14-8-5-9-17(14,15)16;/h3-4,6-7,10,13H,5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYYVLNIAKKCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2CCCS2(=O)=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
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2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 6
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride

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